4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide
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Description
4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.54. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonding and Molecular Structures
Research into compounds structurally similar to 4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide often focuses on their molecular structure and hydrogen bonding capabilities. For example, the study of anticonvulsant enaminones highlights the significance of hydrogen bonding in determining the molecular conformation and stability of such compounds, which could have implications for their activity and utility in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
Chemical Synthesis and Modification
Compounds with structural similarities to the target molecule have been synthesized and modified to explore their potential in various applications, including as intermediates in organic synthesis. For instance, the reduction of enaminones to produce α,β-unsaturated aldehydes demonstrates the versatility of these compounds in synthetic chemistry, potentially leading to the development of new drugs and materials (Carlsson & Lawesson, 1982).
Potential CNS Agents
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their evaluation as potential central nervous system (CNS) agents reveal the therapeutic possibilities of such compounds. Their activity against depression and potential as antidepressants indicate the broader pharmacological relevance of these structures (Martin et al., 1981).
Polyamide Synthesis
The synthesis of polyamides containing uracil and adenine demonstrates the application of these compounds in creating novel polymeric materials. Such polymers could have applications in biotechnology and materials science, indicating the utility of the core structure in diverse fields (Hattori & Kinoshita, 1979).
HIV Entry Inhibition
The detailed study of CCR5 receptor-based mechanisms by compounds structurally related to the target molecule has shown potential in HIV treatment. The exploration of noncompetitive allosteric antagonists of the CCR5 receptor illustrates the compound's relevance in developing new antiviral drugs (Watson et al., 2005).
properties
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-(4-pyridin-2-ylpiperazin-1-yl)butan-2-yl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-16(2)20(24-21(27)18-9-7-17(3)8-10-18)22(28)26-14-12-25(13-15-26)19-6-4-5-11-23-19/h4-6,11,16-18,20H,7-10,12-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYABQKQUVYBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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